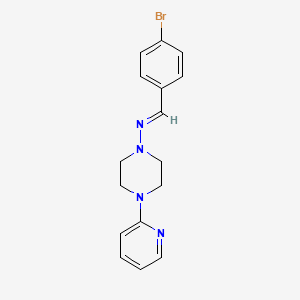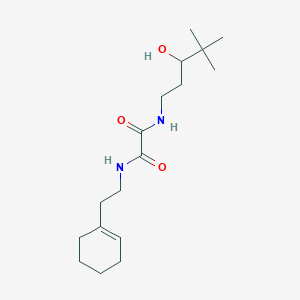
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified in 2011 as a potential anti-cancer drug due to its ability to selectively target cancer cells that rely heavily on RNA polymerase I transcription.
Mecanismo De Acción
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide works by inhibiting the activity of RNA polymerase I, which is responsible for transcribing ribosomal RNA (rRNA) in the nucleolus of the cell. By inhibiting RNA polymerase I, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide prevents the production of rRNA, which is necessary for the synthesis of ribosomes and ultimately cell growth and division. This selective inhibition of RNA polymerase I in cancer cells leads to the death of these cells, while normal cells are unaffected.
Biochemical and Physiological Effects:
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells. It has also been shown to inhibit the expression of genes involved in cell cycle progression and DNA repair, further contributing to its anti-cancer effects. In addition, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for other diseases beyond cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is its selectivity for cancer cells, which allows for targeted treatment and reduces the risk of side effects. However, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has also been shown to be toxic to normal cells at high concentrations, which may limit its clinical use. In addition, the synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide and its potential as an anti-cancer drug. Future studies could investigate the use of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide in combination with other cancer treatments, as well as its potential as a therapeutic agent for other diseases beyond cancer. In addition, the development of more efficient synthesis methods for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide could increase its availability for research purposes.
Métodos De Síntesis
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The process starts with the reaction of 2-cyclohexen-1-ol with 2-bromoethylamine hydrobromide to form N-(2-bromoethyl)cyclohex-2-en-1-amine. This compound is then reacted with 3-hydroxy-4,4-dimethylpentanoic acid to form N-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxalamide, which is then converted to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide through a series of additional reactions.
Aplicaciones Científicas De Investigación
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively target cancer cells that rely heavily on RNA polymerase I transcription, which is often upregulated in cancer cells. N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-17(2,3)14(20)10-12-19-16(22)15(21)18-11-9-13-7-5-4-6-8-13/h7,14,20H,4-6,8-12H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJUIFTZFOROHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCCC1=CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

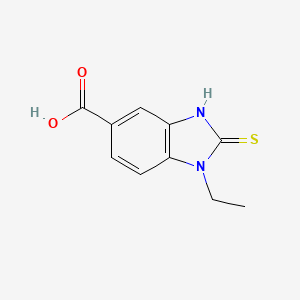
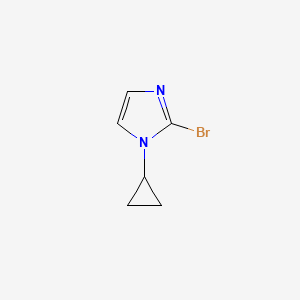
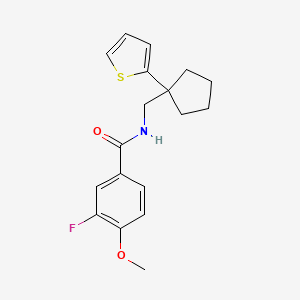


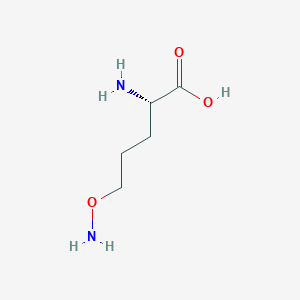
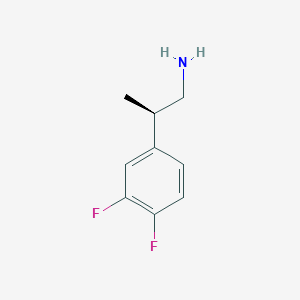
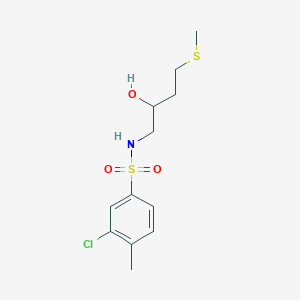
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)
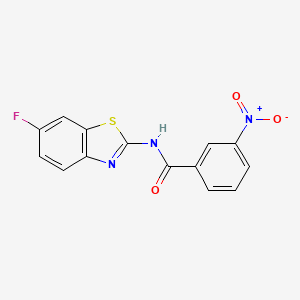
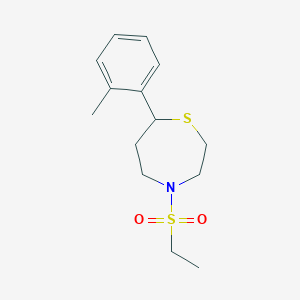
![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)
